4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride
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Overview
Description
4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride is a complex organic compound featuring a pyrazole ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The benzene ring undergoes nitration to introduce a nitro group.
Amination: The nitro group is converted to an amine group.
Coupling with Pyrazole: The amine group is then coupled with a pyrazole derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 5-Amino-pyrazoles
Uniqueness
4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride is unique due to its specific combination of a pyrazole ring and a benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1856023-59-0 |
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Molecular Formula |
C13H18ClN3O2 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
4-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-3-16-8-12(9(2)15-16)14-7-10-4-5-11(17)6-13(10)18;/h4-6,8,14,17-18H,3,7H2,1-2H3;1H |
InChI Key |
DOHDOYPISMNPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(C=C(C=C2)O)O.Cl |
Origin of Product |
United States |
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